molecular formula C10H13NO4S B1378483 Benzyl 3-sulfamoylpropanoate CAS No. 1394738-31-8

Benzyl 3-sulfamoylpropanoate

Cat. No.: B1378483
CAS No.: 1394738-31-8
M. Wt: 243.28 g/mol
InChI Key: AJSGWPZFURVXCO-UHFFFAOYSA-N
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Description

Benzyl 3-sulfamoylpropanoate is an organic compound with the molecular formula C10H13NO4S. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a benzyl group attached to a 3-sulfamoylpropanoate moiety, making it a versatile molecule for synthetic and research purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl 3-sulfamoylpropanoate can be synthesized through several methods. One common approach involves the esterification of 3-sulfamoylpropanoic acid with benzyl alcohol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process .

Chemical Reactions Analysis

Types of Reactions: Benzyl 3-sulfamoylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzyl 3-sulfamoylpropanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl 3-sulfamoylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • Benzyl 3-sulfamoylbenzoate
  • Benzyl 3-sulfamoylbutanoate
  • Benzyl 3-sulfamoylacetate

Comparison: Benzyl 3-sulfamoylpropanoate is unique due to its specific structural features, which confer distinct reactivity and biological activity compared to its analogs. For instance, the presence of the propanoate moiety can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

benzyl 3-sulfamoylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S/c11-16(13,14)7-6-10(12)15-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H2,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJSGWPZFURVXCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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